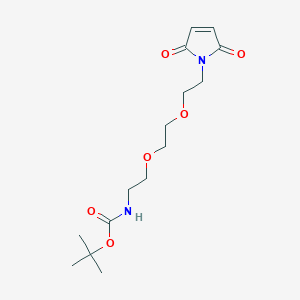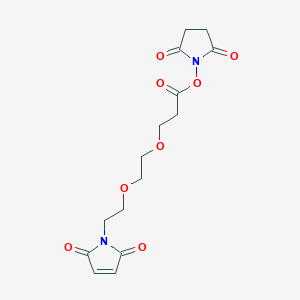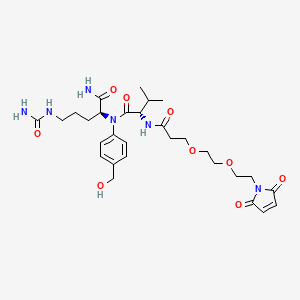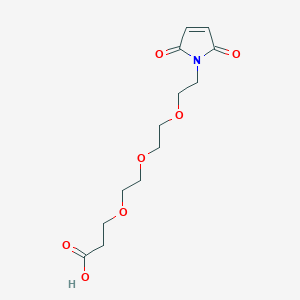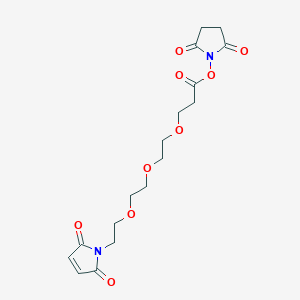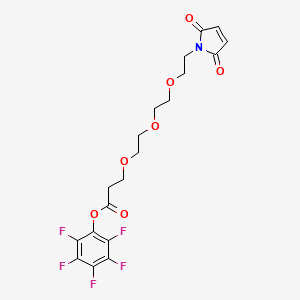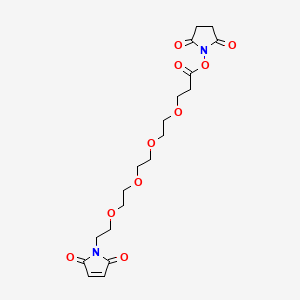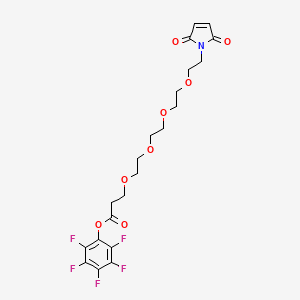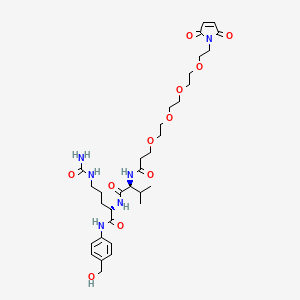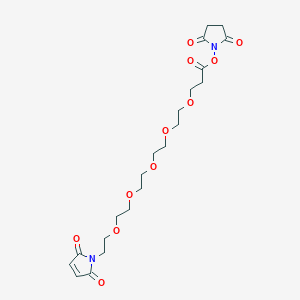
BET Bromodomänen-Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BET bromodomain inhibitors are a class of compounds that target the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity . BET bromodomain inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Wissenschaftliche Forschungsanwendungen
BET-Bromodomänen-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung haben diese Inhibitoren vielversprechende Ergebnisse in der Behandlung verschiedener Krebsarten gezeigt, darunter akute myeloische Leukämie, multiples Myelom und akute lymphatische Leukämie . Sie wirken, indem sie die Expression von Onkogenen blockieren und wichtige Signalwege stören, die an der Entstehung von Krebs beteiligt sind .
Neben der Krebsforschung werden BET-Bromodomänen-Inhibitoren auch auf ihr Potenzial zur Behandlung von entzündlichen Erkrankungen, Herz-Kreislauf-Erkrankungen und neurologischen Erkrankungen untersucht . Ihre Fähigkeit, die Genexpression zu modulieren, macht sie zu wertvollen Werkzeugen für die Untersuchung der epigenetischen Regulation und die Entwicklung neuer therapeutischer Strategien .
Wirkmechanismus
BET-Bromodomänen-Inhibitoren entfalten ihre Wirkung, indem sie an die Bromodomänen von BET-Proteinen binden und so die Interaktion zwischen BET-Proteinen und acetylierten Histonen verhindern . Dies stört die Rekrutierung des Transkriptionsapparates an Chromatin und hemmt die Expression von Zielgenen, die an Krankheitsprozessen beteiligt sind . Zu den molekularen Zielstrukturen von BET-Bromodomänen-Inhibitoren gehören BRD2, BRD3, BRD4 und BRDT, wobei BRD4 aufgrund seiner Rolle im Krebs das am besten untersuchte Ziel ist .
Wirkmechanismus
Mode of Action
BET inhibitors work by displacing BRD4 out of super-enhancer regions , which has a significant impact on vital pathways in cancerous cells . They prevent protein-protein interaction between BET proteins and acetylated histones and transcription factors . This displacement blocks the initiation of transcription for numerous genes by the interaction between ribonucleic acid polymerase II (RNA Pol II) and the site where transcription begins .
Biochemical Pathways
The displacement of BRD4 by BET inhibitors affects numerous cancer-related and immunity-associated genes . It impacts the function of transcription factors that specifically bind to acetylated histone tails, recruit tumor-associated target genes, and act on the promoter and/or enhancer regions . This action significantly suppresses cytokine-induced mRNA expression of a broad range of inflammatory mediators involved in the pathogenesis of various diseases .
Pharmacokinetics
The pharmacokinetics of BET inhibitors vary significantly. The time to reach the maximum plasma concentration (Tmax) for these BET inhibitors is between 0.5–6 hours . The half-life (t1/2) range varies significantly . These properties impact the bioavailability of the drug and its effectiveness in the body.
Result of Action
The result of BET inhibitors’ action is the suppression of overexpressed oncogenes, thus acting as potential antitumor agents . In many cases, the expression of the growth-promoting transcription factor Myc is blocked by BET inhibitors . This leads to the inhibition of cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
Action Environment
The action of BET inhibitors can be influenced by environmental factors. For instance, all BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application . Moreover, the effectiveness of BET inhibitors can be enhanced when used in combination with other drugs . This is due to meaningful variations in pharmacodynamic activity among chosen drug combinations .
Biochemische Analyse
Biochemical Properties
BET bromodomain inhibitors play a crucial role in biochemical reactions. They interact with enzymes, proteins, and other biomolecules like acetylated histones and transcription factors . The nature of these interactions is reversible binding, which allows for the regulation of gene expression and other cellular processes .
Cellular Effects
BET bromodomain inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by preventing the interaction between BET proteins and acetylated histones and transcription factors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of BET bromodomain inhibitors involves their reversible binding to the bromodomains of BET proteins . This prevents the interaction between BET proteins and acetylated histones and transcription factors , thereby influencing gene expression and other cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitors typically involves the design of small molecules that can effectively bind to the bromodomains of BET proteins. One common approach is the use of acetylation mimics to block the bromodomains from binding chromatin . The synthetic routes often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. For example, the synthesis of JQ1, a well-known BET bromodomain inhibitor, involves the formation of a thienodiazepine core followed by functional group modifications to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of BET bromodomain inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the production of high-purity compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BET-Bromodomänen-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell, um die chemische Struktur der Inhibitoren zu modifizieren, um ihre Wirksamkeit und Selektivität zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von BET-Bromodomänen-Inhibitoren verwendet werden, sind Acetylierungsmittel, Reduktionsmittel und Kupplungsreagenzien. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten chemischen Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die endgültigen BET-Bromodomänen-Inhibitoren, die sich durch ihre Fähigkeit auszeichnen, an die Bromodomänen von BET-Proteinen zu binden und deren Funktion zu hemmen. Diese Inhibitoren sind typischerweise kleine Moleküle mit spezifischen funktionellen Gruppen, die ihre Bindungsaffinität und -selektivität verbessern .
Vergleich Mit ähnlichen Verbindungen
BET-Bromodomänen-Inhibitoren sind einzigartig in ihrer Fähigkeit, gezielt die Bromodomänen von BET-Proteinen anzugreifen. Ähnliche Verbindungen umfassen andere Bromodomänen-Inhibitoren, die auf nicht-BET-Bromodomänen abzielen, wie sie in Histon-Acetyltransferasen und Transkriptionsinitiationsfaktoren vorkommen . BET-Bromodomänen-Inhibitoren zeichnen sich durch ihre Selektivität für die BET-Proteinfamilie und ihr potenzielles therapeutisches Anwendungsspektrum in der Krebstherapie und bei anderen Krankheiten aus .
Liste ähnlicher Verbindungen:- Histon-Acetyltransferase-Inhibitoren
- Transkriptionsinitiationsfaktor-Inhibitoren
- Nicht-BET-Bromodomänen-Inhibitoren
Zusammenfassend lässt sich sagen, dass BET-Bromodomänen-Inhibitoren eine vielversprechende Klasse von Verbindungen darstellen, die ein großes Potenzial für die wissenschaftliche Forschung und therapeutische Anwendungen haben. Ihre Fähigkeit, die Genexpression zu modulieren und wichtige Krankheitspfade anzugreifen, macht sie zu wertvollen Werkzeugen, um unser Verständnis der epigenetischen Regulation zu erweitern und neue Behandlungen für verschiedene Krankheiten zu entwickeln.
Eigenschaften
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGNZXBWIQDLQ-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
